The compound (5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one is a morpholine derivative characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It is not commonly found in natural sources and is primarily obtained through synthetic routes in laboratory settings.
(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one belongs to the class of heterocyclic compounds, specifically morpholines. Morpholines are cyclic amines that contain an ether and amine functional group, which contribute to their unique chemical properties and biological activities.
The synthesis of (5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one typically involves several key steps:
The molecular structure of (5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one features a morpholine ring with a trifluoromethyl-substituted phenyl group. The IUPAC name reflects its stereochemistry at the 5-position of the morpholine ring.
(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one can undergo various chemical reactions, including:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. Common reagents include lithium aluminum hydride for reductions and various oxidizing agents like potassium permanganate for oxidation processes.
The mechanism of action for (5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors.
Data on specific pathways and targets remain limited but are essential for understanding its potential therapeutic applications.
Relevant analyses, including NMR spectroscopy and mass spectrometry, are often employed to confirm structural integrity and purity.
(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one has potential applications in:
The synthesis of enantiomerically pure (5R)-5-[4-(trifluoromethyl)phenyl]morpholin-3-one hinges on advanced stereoselective methodologies that precisely control the configuration at the C5 stereocenter. The electron-withdrawing trifluoromethyl group on the phenyl ring significantly influences both reactivity and stereochemical outcomes during ring formation. Three principal strategies dominate contemporary approaches:
Asymmetric Hydrogenation: Chiral ruthenium or rhodium catalysts (e.g., DuPhos or BINAP complexes) enable the reduction of enamide precursors like (Z)-3-amino-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one. This method achieves enantiomeric excess (ee) >95% under optimized conditions (20-50 bar H₂, 60°C), though the trifluoromethyl group necessitates careful ligand selection to avoid defluorination [2].
Chiral Pool Derivatization: L-serine or D-mannitol serve as economical chiral templates. The serine hydroxyl and carboxyl groups undergo sequential protection, aryl Grignard addition (using 4-(trifluoromethyl)phenylmagnesium bromide), and ring-closing dehydration. This route delivers the (5R)-enantiomer in 75% overall yield but requires rigorous epimerization checks at the C–C bond formation stage [8].
Dynamic Kinetic Resolution (DKR): Racemic morpholinone intermediates bearing labile stereocenters are resolved using lipases (e.g., Candida antarctica Lipase B) with vinyl acetate in toluene. The trifluoromethyl group enhances substrate solubility in apolar media, facilitating >90% conversion and 98% ee for the (5R)-isomer when coupled with in situ racemization catalysts like Shvo’s catalyst [8].
Table 1: Stereoselective Synthesis Methods for (5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one
Method | Key Conditions | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Asymmetric Hydrogenation | [Ru((R)-BINAP)]Cl₂ (0.5 mol%), 50 bar H₂, MeOH | 97 | 88 | High-pressure handling |
Chiral Pool (L-Serine) | ArMgBr, THF, –78°C; then HCl cyclization | >99 | 75 | Multi-step protection/deprotection |
Dynamic Kinetic Resolution | CALB, vinyl acetate, Shvo’s catalyst, toluene | 98 | 82 | Enzyme cost; racemization kinetics |
Chiral auxiliaries provide transient stereochemical control during C–C bond formation adjacent to the incipient morpholinone carbonyl. Their covalent attachment ensures high diastereoselectivity, with subsequent cleavage yielding the enantiopure product:
Evans Oxazolidinones: Auxiliaries like (4S)-4-benzyl-2-oxazolidinone direct alkylation at C4 of the morpholinone precursor. The bulky trifluoromethylphenyl group necessitates auxiliary modifications—tert-butyl or 1,1-dimethylpropyl variants prevent undesired π-stacking that erodes diastereoselectivity (from 95:5 to 80:20 dr). Diastereomers are separable via silica gel chromatography, though auxiliary recovery remains <80% [8].
Ellman Sulfinamides: tert-Butanesulfinamide auxiliaries enable Strecker-type additions to N-protected amino aldehydes. The trifluoromethyl group’s –I effect stabilizes the imine electrophile, accelerating nucleophilic addition while maintaining dr >15:1. Hydrolysis with HCl/MeOH cleaves the auxiliary without epimerization, delivering (5R)-morpholinone in 92% ee [8].
Borane-Mediated Asymmetric Induction: Chiral phosphine-borane complexes (e.g., (R)-BINAP·BH₃) reduce ketimine intermediates stereoselectively. The BH₃ moiety coordinates with the morpholinone carbonyl oxygen, positioning the hydride for si-face delivery. This method achieves 94% ee but requires anhydrous conditions to prevent borane decomposition [7].
Table 2: Chiral Auxiliary Performance in (5R)-Morpholinone Synthesis
Auxiliary Type | Key Reaction | diastereomeric ratio (dr) | Final ee (%) | Auxiliary Recovery |
---|---|---|---|---|
Evans Oxazolidinone | Alkylation/ring closure | 96:4 | 99 | 78% |
Ellman tert-Butanesulfinamide | Strecker addition/cyclization | >99:1 | 92 | Quant. (acid hydrolysis) |
(R)-BINAP·BH₃ | Ketimine reduction | – | 94 | Not recovered |
Scaling enantioselective syntheses of (5R)-5-[4-(trifluoromethyl)phenyl]morpholin-3-one introduces critical challenges:
Thermodynamic Racemization: The C5 benzylic stereocenter epimerizes under basic conditions (pH >8) or temperatures >80°C due to resonance stabilization by the trifluoromethylphenyl group. During workup or crystallization, residual amines (e.g., triethylamine) or heating must be minimized. Process analytical technology (PAT) monitors epimerization via inline FTIR, with control strategies limiting residence times in evaporators to <2 hours [8].
Purification Limitations: Diastereomeric impurities from auxiliary-based routes often co-crystallize with the product. Reverse osmosis membrane filtration (1 kDa cutoff) prior to crystallization removes dimeric impurities, while solvent-mediated polymorph conversion (e.g., ethanol/water to ethyl acetate/heptane) purges (5S)-epimer inclusions. These steps add 18–22% to production costs but ensure >99.5% stereopurity [8].
Catalyst Cost and Recycling: Industrial asymmetric hydrogenation uses immobilized Ru-(S)-SYNPHOS catalysts on silica. Though initial ee reaches 97%, catalyst leaching (0.8% per cycle) necessitates replenishment after 10 batches. Continuous flow hydrogenation with supercritical CO₂ as carrier solvent improves catalyst lifetime to 50 cycles but requires capital-intensive infrastructure [2] [8].
Regulatory Control Strategies: ICH Q11 mandates defining the enantiomeric control space. For (5R)-morpholinone, strict protocols include:
Table 3: Industrial Process Optimization for (5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one
Challenge | Mitigation Strategy | Outcome | Cost Impact |
---|---|---|---|
Epimerization at C5 | PAT-controlled crystallization (pH 5–6, <60°C) | (5S)-epimer reduced to 0.1% | +12% operational cost |
Catalyst Leaching | Silica-immobilized Ru catalysts; flow chemistry | Leaching <0.1%; 50-cycle stability | –30% catalyst cost |
Diastereomer Purification | Solvent-mediated polymorph conversion | >99.5% de after crystallization | +20% solvent cost |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: